molecular formula C15H21F3N2O B1419253 N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1157474-18-4

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No. B1419253
CAS RN: 1157474-18-4
M. Wt: 302.33 g/mol
InChI Key: CZMPSHIIGLJGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine (NEPT-4-EA) is a compound that has been studied for its potential uses in scientific research. NEPT-4-EA is a member of the piperidine family and is a derivative of the commonly used compound ethylenediamine. This compound has been studied for its ability to act as an inhibitor of certain enzymes and its potential to be used in a variety of laboratory experiments.

Scientific Research Applications

  • Synthetic Applications :

    • Piperidine derivatives, including those similar to N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine, have been synthesized for use in a broad range of amines containing a substituted piperidine subunit. This synthesis is significant for creating optically pure piperidines with specific substituents (Acharya & Clive, 2010).
  • Reaction Kinetics and Mechanisms :

    • Studies on the kinetics and mechanisms of reactions involving compounds similar to N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine have provided insights into the behavior of amines in various chemical reactions. This includes the understanding of reaction rates and equilibrium in the presence of different amines (Castro et al., 2001).
  • Catalysis :

    • Ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including compounds similar to N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine, has been reported. This catalysis process is significant for forming beta-phenethylamine products in organic synthesis (Utsunomiya & Hartwig, 2003).
  • Pharmaceutical Research :

    • In pharmaceutical research, compounds similar to N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine have been studied for their potential as high-affinity monoamine transporter ligands. This research is critical for understanding the selectivity of transporters in the context of neurological and psychiatric disorders (Greiner et al., 2006).
  • Antimicrobial Activity :

    • Some derivatives of piperidine have been synthesized and evaluated for antimicrobial activities, highlighting the potential of N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine and its analogs in combating microbial infections (Bektaş et al., 2007).

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O/c1-2-21-14-5-3-12(4-6-14)19-13-7-9-20(10-8-13)11-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPSHIIGLJGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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